2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
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Overview
Description
2-(3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid is a chemical compound with the CAS Number: 56787-53-2 . It has a molecular weight of 184.15 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetic acid . The InChI code is 1S/C7H8N2O4/c1-8-5(10)2-3-9(7(8)13)4-6(11)12/h2-3H,4H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a melting point of 239-240 degrees . It is a powder at room temperature . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of pyrimidinyl acetic acids, focusing on their structural properties and yields. For instance, the synthesis of enantiomers of a related compound, highlighting the yields and structural characterization through NMR, IR, MS, and specific rotation measurements, showcases the foundational chemical research in this area (Xiong Jing, 2011). Similarly, the study on 1‐(Carboxymethyl)thymine, which shares structural similarities, involves detailed crystallographic analysis to understand the molecular interactions forming a three-dimensional network (Miao-chang Liu, Wen-Jie Feng, Jinchang Ding, 2004).
Applications in Heterocyclic Chemistry
Research into the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using boric acid as a catalyst from aromatic aldehydes, 1,3-dicarbonyl compounds, and urea demonstrates the compound's relevance in producing heterocyclic compounds efficiently (Shujang Tu et al., 2003).
Structural Studies
Studies on the molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids reveal the regioselectivity and the importance of these compounds in understanding the molecular structures and interactions based on NMR spectral and X-Ray data (W. Chui et al., 2004).
Antitumor Activities
The synthesis and in vitro antitumor activity testing of derivatives, focusing on the selective anti-tumor activities and the role of R-configuration, indicate potential applications in developing therapeutic agents (Xiong Jing, 2011).
Oxidative Stress and Apoptosis Studies
Research on the effects of 2,4-D on human dental pulp stem cells (hDPSCs), examining cell viability, oxidative stress, and apoptosis induction, underscores the biological impact of these compounds and related substances on cellular health (Samira Mahmoudinia et al., 2019).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with n-nucleophiles, amines, and hydrazines
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to influence various biochemical pathways, including those involved in lipid metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have been found to demonstrate significant antidyslipidemic profiles by lowering low-density lipoprotein cholesterol, very low-density lipoprotein cholesterol, and triglycerides, and increasing the level of high-density lipoprotein cholesterol .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Properties
IUPAC Name |
2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-8-5(10)2-3-9(7(8)13)4-6(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALZAYSDFUFSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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